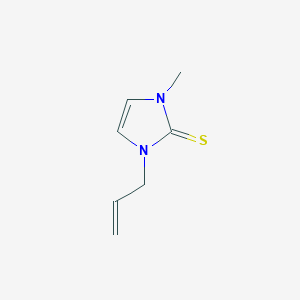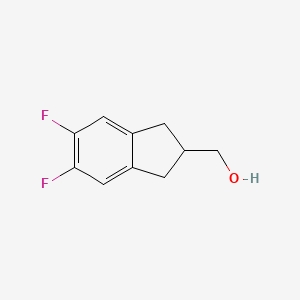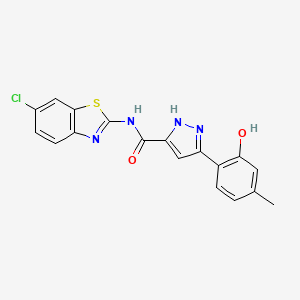
1-Methyl-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be synthesized through several methods. . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield corresponding thiols or amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione has found applications in multiple scientific research areas:
Mechanism of Action
The mechanism of action of 1-allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. For instance, its antithyroid activity is attributed to the inhibition of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-Methylimidazole-2-thione: Shares similar structural features but lacks the allyl group, resulting in different reactivity and applications.
2-Mercaptoimidazole: Another sulfur-containing imidazole derivative with distinct biological activities.
Uniqueness: 1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione stands out due to the presence of the allyl group, which enhances its reactivity and potential for forming diverse derivatives. This unique structural feature also contributes to its varied applications in different fields .
Properties
CAS No. |
70529-85-0 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enylimidazole-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-3-4-9-6-5-8(2)7(9)10/h3,5-6H,1,4H2,2H3 |
InChI Key |
DAELGZSZJLJMSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14091991.png)
![2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B14092002.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092005.png)

![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092012.png)


![4-(furan-2-yl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092026.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092029.png)
![3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092030.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14092039.png)

